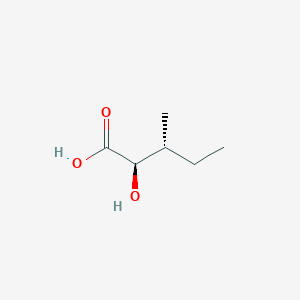

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Description

Contextualizing the Significance of Chiral Hydroxy Acids in Metabolic Pathways

Chiral hydroxy acids are a class of organic compounds characterized by a hydroxyl group and a carboxylic acid group, where the spatial arrangement of these and other functional groups around a chiral center is crucial to their biological role. In metabolic pathways, enzymes often exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon only one stereoisomer of a substrate. This specificity is fundamental to the regulation and progression of metabolic cascades.

Nomenclature and Stereochemical Precision of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid

The nomenclature of this compound precisely defines its three-dimensional structure. According to the Cahn-Ingold-Prelog (CIP) priority rules, the "2R,3R" designation indicates the specific configuration at the two chiral centers located at the second and third carbon atoms of the pentanoic acid backbone. This level of stereochemical detail is critical, as there are four possible stereoisomers of 2-hydroxy-3-methylpentanoic acid: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). hmdb.ca

The compound is also known by several synonyms, including (2R,3R)-2-hydroxy-3-methylvaleric acid and D-isoleucic acid. nih.gov Its formation is a direct consequence of the metabolism of L-isoleucine, an essential branched-chain amino acid. Specifically, it is derived from the reduction of 2-keto-3-methylvaleric acid (KMVA), a key intermediate in the catabolism of isoleucine. hmdb.ca

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 86540-81-0 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Synonyms | (2R,3R)-2-hydroxy-3-methylvaleric acid, D-Isoleucic acid |

Overview of Research Trajectories for this compound

Research into this compound has largely been driven by its association with Maple Syrup Urine Disease (MSUD), an inborn error of metabolism affecting the breakdown of branched-chain amino acids. In individuals with MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of leucine (B10760876), isoleucine, valine, and their corresponding α-keto acids and hydroxy acids in bodily fluids. hmdb.ca

A pivotal study in 1992 by Mamer and Reimer was instrumental in advancing the understanding of the stereoisomers of 2-hydroxy-3-methylvaleric acid. The researchers synthesized all four stereoisomers and developed a method using gas chromatography-mass spectrometry (GC-MS) to separate and quantify the diastereomeric pairs in plasma and urine samples from both healthy individuals and MSUD patients. nih.govebi.ac.uk This work revealed that the ratios of these diastereomers differ between plasma and urine, suggesting distinct metabolic handling of these compounds. nih.govebi.ac.uk

Subsequent research has continued to explore the analytical methods for separating and detecting the stereoisomers of 2-hydroxy-3-methylpentanoic acid in biological matrices. These studies are crucial for accurate diagnosis and monitoring of MSUD. More recent research in the broader field of metabolomics has highlighted the intricate role of isoleucine and its byproducts in metabolic health, with some studies suggesting a link between isoleucine levels and conditions such as obesity and insulin (B600854) resistance. While not always focused specifically on the (2R,3R) isomer, this research provides a broader context for the importance of understanding the complete metabolic fate of isoleucine.

Table 2: Key Research Findings on this compound and Related Compounds

| Research Focus | Key Findings |

| Stereoisomer Synthesis and Analysis (Mamer & Reimer, 1992) | Successfully synthesized all four stereoisomers of 2-hydroxy-3-methylvaleric acid. Developed a GC-MS method to separate and quantify diastereomeric pairs in biological fluids. Found that the ratio of diastereomers in urine differs from that in plasma in both healthy and MSUD individuals. nih.govebi.ac.uk |

| Metabolic Origin | This compound is a byproduct of L-isoleucine metabolism, formed by the reduction of 2-keto-3-methylvaleric acid. hmdb.ca |

| Clinical Significance | Elevated levels of 2-hydroxy-3-methylpentanoic acid stereoisomers are a hallmark of Maple Syrup Urine Disease (MSUD). hmdb.ca |

| Analytical Methodology | Enantioselective analysis of hydroxy fatty acids can be achieved through derivatization followed by gas chromatography-mass spectrometry. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347302 | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59653-35-9, 86540-81-0, 488-15-3 | |

| Record name | Isoleucic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086540810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PQT8YA0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHK526L1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Derivation of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Origin from L-Isoleucine Metabolism: A Central Biosynthetic Precursor

The metabolic pathway leading to (2R,3R)-2-hydroxy-3-methylpentanoic acid is intrinsically linked to the breakdown of L-isoleucine, a branched-chain amino acid (BCAA). This catabolic process serves not only to degrade isoleucine but also to generate various metabolic intermediates that can be channeled into other cellular processes.

Identification of Key Enzymatic Transformations from L-Isoleucine

The conversion of L-isoleucine to this compound is a multi-step process initiated by two key enzymatic reactions that are common to the catabolism of all BCAAs. researchgate.netnumberanalytics.com

The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs) , also known as branched-chain amino acid transaminases. numberanalytics.comwikipedia.org These enzymes transfer the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of glutamate (B1630785) and the corresponding α-keto acid of isoleucine, (S)-2-keto-3-methylvaleric acid (KMVA). youtube.com In humans and other mammals, two major isoforms of BCAT exist: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). wikipedia.org The mitochondrial isoform is the primary enzyme involved in BCAA catabolism in most tissues. youtube.com

The second key enzymatic step is the irreversible oxidative decarboxylation of the resulting (S)-2-keto-3-methylvaleric acid. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the mitochondria. researchgate.netyoutube.com This complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. youtube.com The BCKDH complex catalyzes the removal of the carboxyl group as CO2 and the formation of a thioester bond with coenzyme A, yielding 2-methylbutanoyl-CoA. qiagen.com

The final step in the formation of this compound is the reduction of the keto group of 2-keto-3-methylvaleric acid. This reduction is believed to be carried out by a lactate (B86563) dehydrogenase (LDH) or a similar keto acid reductase. hmdb.cahealthmatters.io This enzymatic step is crucial as it establishes the (2R) configuration at the second carbon atom.

Investigation of Metabolic Intermediates Leading to this compound

The biosynthetic pathway from L-isoleucine to this compound involves a clear sequence of metabolic intermediates. The primary precursor, L-isoleucine , with a (2S,3S) stereochemical configuration, is first converted to (S)-2-keto-3-methylvaleric acid . This α-keto acid is a critical branch point in isoleucine metabolism. It can either proceed through the main catabolic pathway via the BCKDH complex to be further broken down for energy, or it can be diverted to form the corresponding hydroxy acid. researchgate.net

The accumulation of (S)-2-keto-3-methylvaleric acid, particularly under conditions where the BCKDH complex is impaired, can lead to its reduction to This compound . This is notably observed in the genetic disorder Maple Syrup Urine Disease (MSUD), where defects in the BCKDH complex lead to the buildup of branched-chain α-keto acids and their corresponding hydroxy acids in bodily fluids. healthmatters.ionih.gov

Comparative Analysis of Biosynthetic Routes Across Diverse Organisms

The catabolism of L-isoleucine and the subsequent formation of 2-hydroxy-3-methylpentanoic acid are not confined to mammals and are observed across a wide range of organisms, including fungi, bacteria, and plants. While the core pathway is generally conserved, the specific enzymes and their regulation can vary.

Microbial Biosynthesis and Pathways in Fungi and Bacteria

In the realm of microorganisms, the production of this compound has been reported in various species.

In the yeast Saccharomyces cerevisiae, a key organism in baking and brewing, the catabolism of L-isoleucine follows the Ehrlich pathway, which leads to the production of fusel alcohols and their corresponding acids. The initial steps involve transamination via the Bat1p and Bat2p transaminases. nih.gov The resulting 2-keto-3-methylvaleric acid can then be reduced to 2-hydroxy-3-methylpentanoic acid. nih.gov The presence of this compound has been confirmed in S. cerevisiae. nih.gov

In bacteria, the metabolism of isoleucine has been studied in organisms like Pseudomonas putida. This bacterium can utilize both D- and L-isoleucine. The catabolism of L-isoleucine proceeds through transamination to 2-keto-3-methylvalerate, which is then subject to oxidative decarboxylation by a branched-chain keto acid dehydrogenase. nih.govnih.gov The induction of specific enzymes for isoleucine metabolism, including the dehydrogenase, is observed when the bacterium is grown on isoleucine or its keto acid. nih.gov The ability to catabolize D-amino acids is also common among soil-dwelling bacteria. nih.gov

Elucidation of Biosynthetic Pathways in Plant Systems

Plants also synthesize and catabolize branched-chain amino acids. The biosynthesis of BCAAs in plants occurs in the plastids. The catabolic pathway, however, is thought to be initiated in the mitochondria, where the BCKDH complex is located.

In tomato (Solanum lycopersicum), several branched-chain aminotransferase (BCAT) genes have been identified, with different isoforms localized to either the plastids (implicated in biosynthesis) or the mitochondria (implicated in catabolism). The catabolism of isoleucine in tomato leaves primarily occurs in the chloroplasts, leading to the formation of various volatile compounds that contribute to the fruit's aroma. researchgate.net

The presence of this compound has been reported in Vitis vinifera (the common grapevine) and Nicotiana tabacum (tobacco). nih.govnih.gov In plants, the regulation of BCAT gene expression can be influenced by environmental stressors such as drought. nih.gov For instance, in Eruca sativa (arugula), the expression of the Branched-Chain Aminotransferase 4 gene is induced by salt stress. mdpi.com

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated, primarily through the control of the enzymes involved in the L-isoleucine catabolic pathway. A key point of regulation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The activity of this complex is controlled by a phosphorylation/dephosphorylation cycle. nih.gov

A specific BCKDH kinase (BCKDK) phosphorylates and inactivates the BCKDH complex, while a phosphatase (PPM1K, also known as PP2Cm) dephosphorylates and activates it. youtube.com The activity of BCKDK itself is subject to allosteric regulation. It is inhibited by the branched-chain α-keto acids, including 2-keto-3-methylvaleric acid. nih.gov This creates a feedback mechanism where an accumulation of the keto acid precursor to this compound inhibits the kinase, leading to activation of the BCKDH complex and a reduction in the keto acid levels.

The expression of the BCKDH kinase is also regulated by nutrients and hormones. nih.gov For example, a diet low in protein can lead to increased expression of the kinase, thereby downregulating BCAA catabolism to conserve these essential amino acids. nih.gov

The regulation of branched-chain aminotransferases (BCATs) also plays a role. In some organisms, the expression of BCAT genes is influenced by the availability of BCAAs and other nutrients. nih.gov In Saccharomyces cerevisiae, the expression of the ILV1 gene, which encodes threonine deaminase (the first enzyme in isoleucine biosynthesis), and other genes in the pathway are subject to general amino acid control and multivalent repression by isoleucine, valine, and leucine (B10760876). nih.gov

Genetic and Transcriptional Control Mechanisms

The biosynthesis of the precursor L-isoleucine is governed by a set of genes often organized into operons, such as the ilv operon found in various bacteria like Bacillus subtilis and Escherichia coli. nih.govwikipedia.org These operons encode the necessary enzymes for the entire biosynthetic pathway.

In Bacillus subtilis, the ilv-leu operon, which consists of seven genes (ilvBHC and leuABCD), is responsible for the synthesis of isoleucine, valine, and leucine. asm.orgresearchgate.net The expression of this operon is intricately controlled by several mechanisms:

Transcription Attenuation : A primary regulatory mechanism is transcription attenuation. nih.govresearchgate.net A leader region is located upstream of the structural genes. nih.govnih.gov In the presence of sufficient leucine, transcription often terminates prematurely at this leader sequence. nih.govnih.gov When leucine is limited, transcription proceeds through the structural genes, leading to a significant increase in mRNA levels. nih.govresearchgate.net

T-box Transcription Antitermination : The ilv-leu operon is regulated by the T-box transcription antitermination system in response to the availability of uncharged tRNALeu. asm.org This allows the cell to sense leucine levels directly.

Multivalent Repression : The synthesis of isoleucine and valine is subject to multivalent repression, a phenomenon where repression requires the presence of all three branched-chain amino acids: isoleucine, valine, and leucine. pnas.org

Global Regulators : The expression of the ilv-leu operon is also under the negative control of global regulators TnrA and CodY, which link amino acid metabolism with the cell's nitrogen status. asm.orgresearchgate.net TnrA represses the operon during nitrogen-limited growth, while CodY mediates repression when branched-chain amino acids are abundant. asm.orgresearchgate.net

In Escherichia coli, three distinct operons (ilvGMEDA, ilvBNC, and ilvIH) are involved. wikipedia.org The ilvGMEDA operon is regulated by transcriptional attenuation, with transcription being reduced in the presence of the pathway's end products. wikipedia.org Both the ilvGMEDA and ilvBNC operons are also controlled by the Leucine-responsive protein (Lrp). wikipedia.org

Table 1: Key Genes in the Isoleucine Biosynthetic Pathway

| Gene | Enzyme Encoded | Function in Pathway |

|---|---|---|

| ilvA | Threonine Deaminase | Catalyzes the first committed step: conversion of threonine to α-ketobutyrate. acs.orgpurdue.edu |

| ilvB, ilvN, ilvG, ilvI, ilvH | Acetohydroxyacid Synthase (AHAS) | Catalyzes the condensation of α-ketobutyrate with pyruvate. wikipedia.orgnih.govresearchgate.net Different genes encode various isozymes and subunits. |

| ilvC | Acetohydroxy Acid Isomeroreductase | Catalyzes the reduction and isomerization of the AHAS product. wikipedia.orgresearchgate.net |

| ilvD | Dihydroxyacid Dehydratase (DHAD) | Catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate. uniprot.orgwikipedia.org |

| ilvE | Branched-chain Aminotransferase | Catalyzes the final transamination step to produce L-isoleucine. researchgate.netresearchgate.net |

Enzymatic Regulation and Feedback Inhibition in Biosynthetic Enzymes

The activity of the enzymes in the isoleucine biosynthetic pathway is tightly controlled through allosteric regulation and feedback inhibition, ensuring that the production of amino acids matches cellular demand. This regulation primarily targets the initial enzymes of the pathway to prevent the unnecessary expenditure of energy and resources.

Threonine Deaminase (TD) Threonine deaminase catalyzes the first committed step in isoleucine biosynthesis and is a primary site of allosteric regulation. acs.orgacs.org

Feedback Inhibition : The enzyme is subject to feedback inhibition by the final product of the pathway, L-isoleucine. acs.orgnih.govmacmillanusa.com Isoleucine binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. purdue.edu

Allosteric Activation : Conversely, the enzyme is allosterically activated by L-valine, the end product of a parallel pathway. acs.orgmacmillanusa.com When valine levels are high, it can counteract the inhibitory effect of isoleucine, ensuring that the production of the isoleucine precursor, α-ketobutyrate, can continue. nih.gov This is crucial because the subsequent enzyme, AHAS, is needed for both pathways. acs.org

Acetohydroxyacid Synthase (AHAS) AHAS is the first enzyme common to both the isoleucine and valine biosynthetic pathways and represents another critical regulatory point. nih.govresearchgate.net

Structure and Regulation : AHAS enzymes are typically composed of catalytic and regulatory subunits. rcsb.orgnih.gov The regulatory subunits contain binding sites for the effector amino acids.

Feedback Inhibition : The enzyme is inhibited by the end products valine, leucine, and isoleucine. nih.govnih.govresearchgate.net When these amino acids are plentiful, they bind to the regulatory subunits, which in turn causes the catalytic subunits to shift to a less active state, thereby slowing down the entire branched-chain amino acid synthesis. rcsb.org

The formation of this compound itself occurs via the reduction of 2-keto-3-methylvaleric acid (KMVA), an intermediate in L-isoleucine catabolism. hmdb.casmolecule.com This reaction can be catalyzed by enzymes such as lactate dehydrogenase. smolecule.com The availability of the KMVA substrate is directly dependent on the flux through the L-isoleucine biosynthetic and subsequent catabolic pathways, which are controlled by the genetic and enzymatic mechanisms described above.

Table 2: Enzymatic Regulation in the Isoleucine Biosynthesis Pathway

| Enzyme | Substrate(s) | Product | Allosteric Inhibitor(s) | Allosteric Activator(s) |

|---|---|---|---|---|

| Threonine Deaminase | L-Threonine | α-ketobutyrate | L-Isoleucine acs.orgnih.gov | L-Valine acs.orgmacmillanusa.com |

| Acetohydroxyacid Synthase | α-ketobutyrate + Pyruvate | α-Aceto-α-hydroxybutyrate | L-Valine, L-Leucine, L-Isoleucine nih.govresearchgate.net | None known |

| Dihydroxyacid Dehydratase | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | 2-oxo-3-methylpentanoate | Aspterric acid (fungal sesquiterpenoid) uniprot.org | None known |

Enzymology of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid: Synthesis and Biotransformation

Characterization of Enzymes Catalyzing the Formation of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid

The formation of this compound is a critical step in a side pathway of isoleucine metabolism. This process is primarily initiated by the transamination of isoleucine to its corresponding α-keto acid, 2-keto-3-methylvaleric acid. hmdb.cahealthmatters.io The subsequent reduction of this keto acid gives rise to the hydroxy acid.

Mechanistic Studies of Hydroxylases and Dehydrogenases in Isoleucine Metabolism

The conversion of 2-keto-3-methylvaleric acid to this compound is a reduction reaction catalyzed by dehydrogenase enzymes. hmdb.ca While the specific hydroxylase that directly produces this compound from an alkane precursor is not the primary route in this context, the reduction of the ketone is paramount.

Lactate (B86563) dehydrogenase (LDH) and other related 2-hydroxyacid dehydrogenases are implicated in this conversion. hmdb.ca These enzymes utilize a nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor as a reducing agent. The mechanism involves the transfer of a hydride ion from NADH to the carbonyl carbon of 2-keto-3-methylvaleric acid, with a concurrent proton transfer from a nearby acidic residue in the enzyme's active site to the carbonyl oxygen.

The stereospecificity of this reduction is crucial in determining the formation of the (2R,3R) isomer. Studies on ketoreductases from polyketide synthases have shown that the enzyme's active site architecture dictates the stereochemical outcome of the reduction of similar 2-methyl-3-oxo-pentanoic acid derivatives. researchgate.net The enzyme stereoselectively binds one enantiomer of the racemic 2-keto-3-methylvaleric acid and facilitates the hydride attack from a specific face of the keto group, resulting in the formation of a specific stereoisomer of the hydroxy acid. researchgate.net The kinetic resolution of racemic mixtures of similar hydroxy acids by hydrolases further underscores the stereospecificity of enzymes involved in the metabolism of chiral compounds. mdpi.comalmacgroup.com

Structural Biology of Biosynthetic Enzymes

Lactate dehydrogenase (LDH), a tetrameric enzyme, possesses a well-defined active site. rcsb.org The crystal structure of human muscle L-lactate dehydrogenase (PDB: 4OKN) reveals a substrate-binding pocket that accommodates pyruvate (B1213749) and the cofactor NADH. rcsb.org Key residues within the active site are responsible for substrate binding and catalysis. Although LDH primarily acts on pyruvate, its active site can accommodate other α-keto acids, including branched-chain ones like 2-keto-3-methylvaleric acid. healthmatters.io Structural analyses of malate (B86768) dehydrogenase, another 2-hydroxyacid dehydrogenase, highlight the importance of specific arginine residues in the active site for coordinating the carboxyl groups of the substrate and positioning it for catalysis. researchgate.netnih.gov

The branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of 2-keto-3-methylvaleric acid in the main isoleucine degradation pathway, has also been structurally characterized (PDB: 2BP7). researchgate.net This provides a structural context for the enzymes handling branched-chain keto acids.

| Enzyme Family | PDB ID | Organism | Relevance to this compound synthesis |

| Lactate Dehydrogenase | 4OKN | Homo sapiens | Potential enzyme for the reduction of 2-keto-3-methylvaleric acid. rcsb.org |

| Lactate Dehydrogenase | 2V7P | Thermus thermophilus | Provides insight into the structure of thermostable dehydrogenases. rcsb.org |

| Branched-chain keto-acid dehydrogenase | 2BP7 | Homo sapiens | Structure of an enzyme that binds the precursor, 2-keto-3-methylvaleric acid. researchgate.net |

| Leucine (B10760876) Dehydrogenase | Not specified | Pseudomonas aeruginosa | Catalyzes the reversible deamination of branched-chain amino acids to their corresponding keto acids. nih.govnih.gov |

Enzymes Mediating Further Biotransformations of this compound

Following its formation, this compound can undergo further enzymatic transformations, leading to either its degradation or its conversion into other metabolic derivatives.

Identification of Downstream Metabolic Enzymes

The primary downstream metabolic pathway for compounds structurally similar to this compound involves oxidation. In the canonical isoleucine degradation pathway, the structurally related intermediate, 2-methyl-3-hydroxybutyryl-CoA, is oxidized by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , also known as short branched-chain hydroxyacyl-CoA dehydrogenase (SBCHAD). nih.gov This enzyme is critical for the breakdown of isoleucine. nih.gov

Another potential enzyme is 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH) , which is involved in the catabolism of both valine and isoleucine. nih.gov While its primary substrate is 3-hydroxyisobutyrate, studies on the enzyme from Arabidopsis thaliana have shown that it can act on other hydroxy acids, suggesting a degree of substrate promiscuity. wikipedia.org A study on a novel (S)-3-hydroxybutyrate dehydrogenase from Desulfotomaculum ruminis also demonstrated activity on other (S)-3-hydroxyacids, with tolerance for substitutions at the 2-position. nih.gov

| Enzyme | EC Number | Function in Branched-Chain Amino Acid Metabolism | Potential Role in this compound biotransformation |

| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | 1.1.1.178 | Catalyzes the dehydrogenation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA in the isoleucine degradation pathway. wikipedia.org | Likely oxidizes the hydroxyl group of this compound or its CoA ester. |

| 3-hydroxyisobutyrate dehydrogenase (HIBADH) | 1.1.1.31 | Catalyzes the oxidation of 3-hydroxyisobutyrate in the valine degradation pathway and is also implicated in isoleucine metabolism. wikipedia.org | May act on this compound due to substrate promiscuity. |

Enzymatic Reactions Leading to Derivatives or Degradation Products

The most probable enzymatic reaction for the further metabolism of this compound is its oxidation back to an α-keto acid or a β-keto acid derivative. This would be catalyzed by a dehydrogenase.

If acted upon by a 2-hydroxyacid dehydrogenase, the hydroxyl group at the C2 position would be oxidized to yield 2-keto-3-methylvaleric acid, a reversible reaction from its formation.

More likely, in the degradative pathway, the compound would first need to be activated to its coenzyme A (CoA) thioester. Following this, an enzyme analogous to 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) would catalyze the NAD+-dependent oxidation of the hydroxyl group at the C3 position (if the stereochemistry is appropriate for the active site) to form a β-ketoacyl-CoA derivative. nih.govwikipedia.org This intermediate, 2-methylacetoacetyl-CoA, is then cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. nih.gov

The degradation of hydroxycinnamic acids in Agrobacterium fabrum provides a parallel, where a CoA-dependent, beta-oxidative deacetylation pathway is involved. nih.gov This suggests that CoA activation is a common strategy for the degradation of such hydroxy acids.

Chemical Synthesis Methodologies for 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Stereoselective and Enantioselective Synthesis Approaches

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, at the C2 and C3 positions is paramount. Stereoselective and enantioselective methods are employed to produce the (2R,3R) isomer while minimizing the formation of other stereoisomers. nih.govnih.gov

Asymmetric catalysis is a powerful technique that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy for synthesizing (2R,3R)-2-hydroxy-3-methylpentanoic acid involves the asymmetric hydrogenation of a prochiral precursor.

One documented method starts with the synthesis of methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org This intermediate is then subjected to asymmetric hydrogenation using a rhodium-based catalyst. Specifically, the catalyst (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate, also known as DIPAMPRh+, has been successfully used. orgsyn.org The reaction involves hydrogenating the carbon-carbon double bond of the precursor. The chiral nature of the catalyst's ligand directs the hydrogen atoms to add to a specific face of the molecule, thereby creating the desired (2R,3R) stereocenters in the resulting product, methyl (2R,3R)-2-hydroxy-3-methylpentanoate. orgsyn.org Subsequent hydrolysis of the methyl ester yields the final carboxylic acid.

The table below summarizes the specifics of this catalytic reaction.

| Feature | Description |

| Precursor | S-(−)-methyl 3-hydroxy-2-methylenepentanoate orgsyn.org |

| Catalyst | (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate (DIPAMPRh+) orgsyn.org |

| Reaction Type | Asymmetric Hydrogenation orgsyn.org |

| Key Transformation | Stereoselective reduction of a C=C double bond to form two chiral centers. |

| Product | (2R,3R)-(−)-methyl 3-hydroxy-2-methylpentanoate orgsyn.org |

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org These natural building blocks, such as amino acids, sugars, or terpenes, already contain one or more stereocenters, which can be incorporated into the final target molecule, preserving the chirality. wikipedia.orgresearchgate.net

For this compound, the amino acid L-isoleucine is an ideal candidate for a chiral pool approach. L-isoleucine has the (2S,3S) configuration. Although the stereochemistry at C2 is opposite to the desired product, the crucial stereocenter at C3 is correctly pre-defined. Synthetic manipulations can be designed to invert the stereochemistry at the C2 position while retaining the configuration at C3. This approach is conceptually efficient as the carbon skeleton and one of the required stereocenters are provided by a cheap, natural source. The biological pathways that generate 2-hydroxy-3-methylpentanoic acid isomers from isoleucine metabolism provide a basis for this synthetic strategy. nih.govhmdb.caebi.ac.uk

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, often achiral, precursors. The route involving asymmetric hydrogenation described previously is a prime example of a total synthesis strategy for this compound. orgsyn.org

The synthesis begins with a Baylis-Hillman reaction between propionaldehyde (B47417) and methyl acrylate (B77674), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form methyl 3-hydroxy-2-methylenepentanoate. orgsyn.org This step constructs the basic carbon framework of the molecule. The subsequent key step is the asymmetric hydrogenation of this intermediate, which establishes the (2R,3R) stereochemistry. orgsyn.org The final step is the hydrolysis of the methyl ester to the carboxylic acid. This multi-step sequence represents a complete pathway from simple starting materials to the specific, stereochemically complex target molecule.

| Step | Starting Materials | Reagents | Product | Purpose |

| 1 | Propionaldehyde, Methyl acrylate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Methyl 3-hydroxy-2-methylenepentanoate orgsyn.org | Carbon skeleton construction |

| 2 | Methyl 3-hydroxy-2-methylenepentanoate | H₂, Chiral Rhodium Catalyst (DIPAMPRh+) | Methyl (2R,3R)-2-hydroxy-3-methylpentanoate orgsyn.org | Stereocenter formation |

| 3 | Methyl (2R,3R)-2-hydroxy-3-methylpentanoate | H₂O, Acid/Base | This compound | Final product generation |

Development of Efficient and Scalable Synthetic Routes

For a chemical synthesis to be practical, it must be efficient and scalable, allowing for the production of larger quantities of the compound. The development of such routes focuses on high yields, operational simplicity, and cost-effectiveness. The total synthesis route involving hydrogenation has demonstrated high efficiency. orgsyn.org

The non-stereoselective version of the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a standard biphosphinorhodium catalyst proceeds with a high yield of 91% on a multigram scale. orgsyn.org While this produces a racemic mixture, it establishes that the core reaction is robust and high-yielding. The efficiency of the asymmetric variant depends heavily on the catalyst's turnover number and selectivity. The use of hydrogenation is generally well-suited for industrial scale-up. Modern approaches combining Computer-Aided Retrosynthesis (CAR) with continuous flow chemistry are being developed to optimize synthetic pathways for various molecules, enhancing efficiency, scalability, and environmental sustainability. lboro.ac.uk Such strategies could be applied to further refine the production of this compound.

Synthesis of Isotopically Labeled this compound for Metabolic Tracing Studies

Isotopically labeled compounds, where one or more atoms are replaced by their heavier isotopes (e.g., ¹³C for ¹²C, or Deuterium (B1214612) for Hydrogen), are invaluable tools in metabolic research. nih.gov They allow scientists to trace the path of a molecule through complex biological systems. The use of 2-hydroxy-3-methylvaleric acid has been noted in stable-isotope tracing experiments in cell cultures to identify metabolic by-products and their sources. nih.gov

The synthesis of isotopically labeled this compound can be achieved by modifying the established total synthesis route. orgsyn.org There are several potential strategies:

Using a labeled precursor: Starting the synthesis with isotopically labeled propionaldehyde or methyl acrylate would incorporate the label into the carbon backbone of the final molecule.

Using labeled reagents: Employing deuterium gas (D₂) instead of hydrogen gas (H₂) during the asymmetric hydrogenation step would introduce deuterium atoms at the C2 and C3 positions.

These methods allow for the creation of tracers that can be detected by mass spectrometry, enabling detailed studies of the metabolic fate of this compound. nih.govnih.gov

Role of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid As a Structural Moiety in Complex Natural Products

Integration into Macrocyclic Peptides and Depsipeptides

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a key structural element found in the architecture of several complex natural products, most notably the aureobasidins. Its integration is achieved through an ester linkage, a defining characteristic of depsipeptides.

The this compound Unit in Aureobasidin A

Aureobasidin A is a potent antifungal cyclic depsipeptide produced by the fungus Aureobasidium pullulans. nih.gov Its structure consists of eight amino acid residues and one α-hydroxy acid unit, which has been identified as this compound (also referred to as D-Hmp in literature). nih.govnih.gov The incorporation of this hydroxy acid is a hallmark of the aureobasidin family of natural products.

The biosynthesis of Aureobasidin A involves a non-ribosomal peptide synthetase (NRPS) machinery, which facilitates the sequential condensation of the constituent amino acids and the this compound. The presence of this hydroxy acid moiety classifies Aureobasidin A as a depsipeptide, a peptide in which one or more amide bonds are replaced by ester bonds.

Structural Contribution of the this compound Moiety to the Overall Architecture of Complex Molecules

The specific stereochemistry of the this compound is essential for maintaining the correct folding of the peptide backbone. The (2R,3R) configuration helps to orient the side chains of the adjacent amino acid residues in a precise manner, contributing to the stability of the entire macrocycle. Studies on other depsipeptides have also highlighted the importance of the stereochemistry of β-hydroxy acid units in defining their molecular conformation. nih.gov The presence of the ester linkage involving the hydroxyl group of the pentanoic acid introduces a degree of flexibility that is different from a typical amide bond, further influencing the conformational landscape of the macrocycle.

Influence of the this compound Moiety on Biological Activity of Parent Compounds

The structural contributions of this compound have a direct impact on the biological activity of the parent compounds. This is evident in the potent antifungal properties of Aureobasidin A.

Contribution to Enzyme Inhibition Mechanisms (e.g., Inositol (B14025) Phosphorylceramide Synthase Inhibition by Aureobasidin A)

Aureobasidin A exerts its antifungal effect by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the sphingolipid biosynthesis pathway of fungi. nih.gov This inhibition is highly specific and potent. Recent cryo-electron microscopy (cryo-EM) studies of the Aureobasidin A-IPC synthase complex have provided a detailed view of this interaction. nih.gov

Modulation of Bioactivity through Structural Variations of the Pentanoic Acid Moiety

The biological activity of Aureobasidin A and its analogs is highly sensitive to structural modifications, including changes to the this compound moiety. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations can lead to significant changes in antifungal potency.

For instance, naturally occurring analogs of Aureobasidin A that feature variations in the hydroxy acid component exhibit different levels of activity. Aureobasidin B, which contains a (2R)-hydroxyisovaleric acid instead of this compound, is less potent than Aureobasidin A against Candida albicans and Cryptococcus neoformans. This suggests that the additional methyl group in the pentanoic acid moiety of Aureobasidin A is important for optimal interaction with the target enzyme.

Analytical Methodologies for the Detection, Isolation, and Quantification of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for the separation and purification of (2R,3R)-2-hydroxy-3-methylpentanoic acid from complex biological or chemical matrices. The choice of chromatographic technique is dictated by the analytical objective, whether it be quantification, isolation, or stereoisomeric purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of hydroxy acids like this compound, derivatization is a mandatory prerequisite for successful GC-MS analysis. shimadzu.comnih.gov This process chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.

Common derivatization strategies for organic acids include esterification and silylation. shimadzu.comnih.gov Esterification, for instance, can be achieved using reagents like methyl chloroformate (MCF). springernature.com Silylation, another prevalent method, involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov An ultrasound-assisted silane (B1218182) derivatization protocol using BSTFA with 1% TMCS at 50°C for 10 minutes has been shown to be effective for the analysis of organic acids in serum samples. nih.gov

Once derivatized, the sample is introduced into the GC system, where it is separated on a capillary column before being detected by a mass spectrometer. The choice of column is critical for achieving good resolution. For general organic acid profiling, a non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane-based stationary phase, is often used. researchgate.net The mass spectrometer provides both qualitative (identification based on fragmentation patterns) and quantitative (based on ion abundance) information.

A study on the analysis of organic acids in microbial samples utilized a Trace GC Ultra gas chromatograph with a temperature program starting at 70°C, ramping to 200°C, and then to a final temperature of 320°C. nih.gov Helium was used as the carrier gas, and the mass spectrometer operated in electron impact (EI) mode at 70 eV. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including non-volatile and thermally labile molecules like this compound, without the need for derivatization. shimadzu.com

For the analysis of organic acids, reversed-phase HPLC is a common approach. acs.org In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically an aqueous solution with an acidic modifier like formic acid or sulfuric acid to ensure the analytes are in their protonated form. acs.org Detection is often achieved using a UV detector, as the carboxyl group exhibits absorbance in the low UV region (around 210 nm). shimadzu.com

A study on the HPLC analysis of organic acids described a method using a C18 column with a mobile phase of water containing 0.1% (v/v) formic acid. acs.org This method was successfully applied to determine organic acids in white wine samples, which were injected directly without prior treatment. acs.org

Chiral Chromatography for Stereoisomer Analysis

The separation of the four stereoisomers of 2-hydroxy-3-methylpentanoic acid is a significant analytical challenge that necessitates the use of chiral chromatography. This can be achieved through both chiral GC and chiral HPLC.

Chiral GC-MS: For gas chromatography, chiral stationary phases (CSPs) are employed. Cyclodextrin-based CSPs, such as those containing β-cyclodextrin derivatives, are commonly used for the enantiomeric separation of various compounds, including chiral alcohols and acids. gcms.cznih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. As with non-chiral GC, derivatization of the analyte is essential. A study on the chiral analysis of secondary amino acids utilized a Chirasil-L-Val column with in-situ derivatization using heptafluorobutyl chloroformate. nih.gov

Chiral HPLC: Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers without derivatization. Several types of chiral stationary phases are commercially available and have been successfully used for the resolution of α-hydroxy acids and related compounds. acs.orgsigmaaldrich.com

Polysaccharide-based CSPs: These are among the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Chiralcel® columns. researchgate.netnih.govnist.gov They can operate in normal-phase, reversed-phase, and polar organic modes, offering broad applicability for the separation of a wide range of chiral compounds, including acids. researchgate.nethmdb.ca

Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH) can provide excellent enantioselectivity for various analytes, including acidic compounds. nih.govnih.gov

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are effective for a wide variety of compound classes. hplc.eu

An alternative to using a chiral stationary phase is the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.netchiralpedia.com For example, a racemic alcohol can be esterified with an enantiopure chiral acid, and the resulting diastereomeric esters can be separated by normal-phase HPLC on a silica (B1680970) gel column. nih.govresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl and ethyl groups, as well as the methine protons at the C2 and C3 positions. The chemical shifts and coupling constants of these protons would provide information about their connectivity and stereochemical relationship. Predicted ¹H NMR data for 2-hydroxy-3-methylpentanoic acid is available in databases like the Human Metabolome Database (HMDB).

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals would be expected. Predicted ¹³C NMR data is also available in public databases. hmdb.ca High-resolution NMR, potentially in conjunction with chiral shift reagents, can be used to distinguish between the different stereoisomers. weebly.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3-methylpentanoic acid (Data sourced from the Human Metabolome Database)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | 180.9 |

| C2 (CH-OH) | 74.3 |

| C3 (CH-CH₃) | 41.5 |

| C4 (CH₂-CH₃) | 24.9 |

| C5 (CH₃ of ethyl) | 11.8 |

| C6 (CH₃ at C3) | 15.7 |

| Note: These are predicted values and may differ from experimental data. |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of its fragmentation patterns.

In GC-MS, after separation on the column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum of the methyl ester of 2-hydroxy-3-methylpentanoic acid is available in the NIST WebBook, showing key fragments that can be used for its identification. nist.gov The fragmentation of silylated hydroxy acids often involves the loss of a methyl group from the silicon atom and α-cleavage of the carbon chain. researchgate.net

In HPLC-MS, the analyte is ionized using softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This allows for the analysis of the intact molecule with minimal fragmentation, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. The fragmentation of hydroxy fatty acids in MS/MS can reveal the position of the hydroxyl group. nih.gov

Table 2: Key Mass Spectrometry Data for 2-Hydroxy-3-methylpentanoic Acid and its Derivatives (Data compiled from various sources)

| Analyte Form | Ionization Mode | Key m/z Values (Interpretation) | Source |

| Methyl ester | EI | 146 (M+), 115, 87, 59 | nist.gov |

| 2TMS derivative | EI (Predicted) | 276 (M+), 261 (M-15), 173, 147 | |

| Underivatized | ESI (-) | 131.07 ([M-H]⁻) | nih.gov |

| Note: M+ represents the molecular ion. TMS refers to trimethylsilyl. The interpretation of fragments is crucial for structural confirmation. |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate analysis of this compound in complex biological matrices, such as plasma and urine, is contingent upon meticulous sample preparation and, frequently, chemical derivatization. These steps are critical for removing interfering endogenous substances, enhancing analytical sensitivity, and ensuring the compound is in a form suitable for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the intricate matrix, which contains proteins, salts, lipids, and other metabolites that can interfere with analysis. metrohm.com The choice of method depends on the biological fluid and the subsequent analytical technique.

Plasma and Serum: Plasma and serum are protein-rich matrices requiring a deproteinization step to prevent column fouling and ion suppression in mass spectrometry. rsc.org

Protein Precipitation (PPT): This is the most common approach for plasma and serum. It involves adding a cold organic solvent, such as methanol (B129727) or isopropanol, to the sample. rsc.org The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound and other small molecules, can be concentrated and used for analysis. rsc.orgnih.gov

Solid-Phase Extraction (SPE): For cleaner samples and higher throughput, SPE is employed. nih.gov This technique uses a packed sorbent bed, often in a 96-well plate format, to selectively retain the analyte while contaminants are washed away. nih.gov This method is effective in removing phospholipids, which are a significant source of matrix effects in LC-MS analysis. nih.gov

Urine: Urine is a less complex matrix than plasma but contains a high concentration of various organic acids and salts.

Dilution and Filtration: For many applications, a simple "dilute and shoot" method is sufficient. The urine sample is diluted (e.g., ten-fold) with the mobile phase or ultrapure water and then filtered through a syringe filter (e.g., 0.22 µm) to remove particulates before injection. nih.govdntb.gov.ua

Lyophilization: When derivatization is required for GC-MS analysis, water must be removed from the sample as it interferes with most derivatization reagents. restek.com Lyophilization (freeze-drying) is a common technique to remove water and concentrate the non-volatile analytes, including this compound, prior to the derivatization step. restek.com

The following table summarizes common sample preparation strategies for biological matrices.

Table 1: Sample Preparation Techniques for this compound Analysis

| Biological Matrix | Preparation Method | Key Steps & Rationale |

| Plasma/Serum | Protein Precipitation | Addition of a cold organic solvent (e.g., methanol) to precipitate proteins; supernatant containing the analyte is collected. rsc.orgnih.gov |

| Plasma/Serum | Solid-Phase Extraction (SPE) | Use of a solid sorbent to retain the analyte while interferences are washed away; allows for high-throughput and clean extracts. nih.gov |

| Urine | Dilution and Filtration | The sample is diluted and filtered to remove particulates and reduce matrix concentration. nih.govdntb.gov.ua |

| Urine/Plasma | Lyophilization | Freeze-drying to remove water, which is crucial for subsequent moisture-sensitive derivatization reactions. restek.com |

| General Fluids | Liquid Partition Chromatography | Use of a support like silicic acid to isolate organic acids from the sample matrix before derivatization. nih.gov |

Derivatization Strategies

This compound contains both a carboxylic acid and a hydroxyl group. These polar functional groups make the molecule non-volatile, requiring chemical derivatization to increase its volatility and thermal stability for GC-MS analysis. nih.govjfda-online.com The derivatization process converts the polar -COOH and -OH groups into less polar, more volatile chemical entities. researchgate.net

Silylation: This is the most prevalent derivatization technique for organic acids and other compounds containing active hydrogens. restek.comnih.gov The reaction involves replacing the acidic protons of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comnih.gov A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the donor potential of the reagent. restek.com The reaction is typically performed by heating the dried sample extract with the reagent at around 60°C. restek.com

Esterification/Alkylation: This method specifically targets the carboxylic acid group, converting it into an ester.

Reagents: A common and effective method involves using 14% Boron trifluoride (BF3) in an alcohol like methanol or butanol. restek.com This reaction creates the corresponding methyl or butyl ester of the carboxylic acid. nih.gov The hydroxyl group may or may not react depending on the conditions but is typically subsequently derivatized via silylation. Another reagent, Pentafluorobenzyl bromide (PFBBr), can be used to form PFB esters, which are highly responsive to electron capture detection. researchgate.net

The choice of derivatization reagent is critical and is guided by the need to produce a stable derivative in high yield with minimal byproducts. researchgate.net The following table details common derivatization strategies suitable for this compound.

Table 2: Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Resulting Derivative |

| Silylation | BSTFA or MSTFA (+/- 1% TMCS) | Carboxyl (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) ester/ether restek.comnih.gov |

| Esterification | Boron trifluoride/Methanol (BF3/Methanol) | Carboxyl (-COOH) | Methyl Ester restek.com |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Carboxyl (-COOH) | Pentafluorobenzyl (PFB) ester researchgate.net |

| Oximation + Silylation | PFBHA followed by BSTFA | Carbonyl (if present), -OH, -COOH | Oxime-TMS derivative nih.govresearchgate.net |

Advanced Research Methodologies and Future Perspectives in the Study of 2r,3r 2 Hydroxy 3 Methylpentanoic Acid

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate its Biological Role

Omics technologies offer a systems-level perspective on the biological functions of (2R,3R)-2-hydroxy-3-methylpentanoic acid by simultaneously measuring large sets of molecules. Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and quantifying this compound in various biological fluids, confirming its status as a key biomarker for disorders of isoleucine metabolism. researchgate.net Untargeted metabolomics approaches, in particular, can help to uncover novel correlations between the levels of this compound and other metabolites, potentially revealing new metabolic pathways or regulatory networks under its influence.

Proteomics, the study of the entire protein complement of a cell or organism, can provide crucial insights into the enzymatic machinery that governs the synthesis and degradation of this compound. By identifying and quantifying proteins that change in abundance in response to varying concentrations of this metabolite, researchers can pinpoint the specific enzymes, such as dehydrogenases and transferases, that are actively involved in its metabolic flux. sigmaaldrich.com This information is vital for understanding its regulation and for developing strategies to modulate its production.

| Technology | Application in Studying this compound | Potential Insights |

| Metabolomics | Quantifying levels in biological samples (blood, urine) to diagnose and monitor metabolic diseases like MSUD. hmdb.caresearchgate.net | Identification of novel biomarkers and metabolic pathways associated with isoleucine catabolism. |

| Proteomics | Identifying and quantifying enzymes involved in its synthesis and degradation. | Understanding the regulation of its metabolic pathway and identifying potential targets for therapeutic intervention. |

| Transcriptomics | Analyzing the expression of genes encoding the enzymes in its metabolic pathway. | Revealing the transcriptional regulation of isoleucine metabolism in response to physiological changes. |

Genetic Engineering and Synthetic Biology Approaches for Modulating its Production

The natural production of this compound by microorganisms such as Saccharomyces cerevisiae (baker's yeast) opens up possibilities for its biotechnological production. nih.gov Genetic engineering and synthetic biology provide a powerful toolkit to enhance the synthesis of this and other valuable chiral molecules. By overexpressing key enzymes in the L-isoleucine catabolic pathway, it is possible to increase the metabolic flux towards this compound.

Furthermore, synthetic biology strategies can be employed to re-engineer the host organism's metabolism to increase the precursor supply. For instance, engineering the biosynthesis of L-isoleucine to create a larger intracellular pool of this precursor could significantly boost the final yield of the desired hydroxy acid. researchgate.net The development of robust and efficient microbial cell factories for this compound could provide a sustainable and cost-effective source of this compound for research and potential industrial applications. nih.govnih.gov

| Approach | Description | Potential Outcome |

| Gene Overexpression | Increasing the expression of genes encoding key enzymes like ketol-acid reductoisomerase and dihydroxy-acid dehydratase. ymdb.ca | Enhanced production of this compound. |

| Metabolic Pathway Engineering | Modifying pathways to increase the availability of the precursor L-isoleucine. | Increased precursor pool leading to higher product yield. |

| Host Organism Optimization | Using robust industrial microorganisms like S. cerevisiae and optimizing fermentation conditions. nih.govresearchgate.net | Scalable and economically viable production of the target compound. |

Computational Chemistry and Molecular Modeling for Understanding its Interactions and Properties

Computational chemistry and molecular modeling are indispensable tools for investigating the properties and interactions of this compound at the atomic level. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this molecule and its interactions with the active sites of enzymes involved in its metabolism. These simulations provide a detailed picture of the binding modes and the specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern its recognition and catalytic conversion.

Quantum chemical calculations, on the other hand, can be employed to elucidate the electronic properties, reactivity, and spectroscopic features of the molecule. These calculations can help in understanding the reaction mechanisms of its formation and degradation. The insights gained from these computational studies are invaluable for designing enzyme inhibitors or engineering enzymes with improved catalytic efficiency for the production of this compound.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting the binding pose of this compound within an enzyme's active site. | Understanding the key amino acid residues involved in binding and catalysis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complex with an enzyme over time. | Revealing the conformational changes and stability of the enzyme-substrate complex. |

| Quantum Chemical Calculations | Calculating electronic properties, reaction energies, and transition states. | Elucidating reaction mechanisms and predicting spectroscopic properties. |

Emerging Research Directions for Understanding its Fundamental Biochemical Roles and Interactions

While the role of this compound in MSUD is well-established, emerging research is beginning to explore its broader physiological significance. Recent studies have highlighted that the metabolic effects of branched-chain amino acids (BCAAs) are not uniform, with isoleucine and its metabolites having distinct impacts on metabolic health. wisc.edunih.gov This opens up new avenues for investigating the specific roles of this compound in processes such as glucose metabolism, insulin (B600854) sensitivity, and energy homeostasis. numberanalytics.com

Furthermore, there is growing interest in the potential immunomodulatory functions of BCAA metabolites. researchgate.net Future research may focus on whether this compound can influence immune cell function or the expression of immune-related genes. Understanding these fundamental biochemical roles could reveal novel therapeutic targets for a range of metabolic and immune-related disorders.

| Research Area | Focus of Investigation | Potential Significance |

| Metabolic Regulation | The specific effects of this compound on glucose and lipid metabolism. numberanalytics.com | Uncovering new roles in metabolic health and disease beyond MSUD. |

| Immune Function | The potential for this molecule to modulate immune responses. researchgate.net | Identifying novel links between amino acid metabolism and the immune system. |

| Cellular Signaling | Its interaction with cellular signaling pathways, such as the mTOR pathway. wisc.edunih.gov | Elucidating its role in regulating cell growth, proliferation, and survival. |

| Gut Microbiome Interactions | The production and utilization of this compound by gut bacteria and its impact on host health. | Understanding the interplay between the microbiome and host BCAA metabolism. |

Potential for Developing Novel Biomimetic Syntheses Inspired by its Natural Pathways

The natural biosynthesis of this compound provides a blueprint for the development of novel and efficient synthetic strategies. Biomimetic synthesis aims to mimic the elegance and selectivity of enzymatic reactions to create complex molecules. researchgate.netrsc.org The stereospecific reduction of 2-keto-3-methylvaleric acid to this compound in biological systems is a prime target for biomimetic approaches. hmdb.ca

The development of synthetic catalysts that can mimic the function of the natural enzymes could enable the production of this and other chiral α-hydroxy acids with high enantiomeric purity. researchgate.netrsc.org For instance, chiral catalysts based on pyridoxal, a form of vitamin B6, have shown promise in catalyzing asymmetric aldol (B89426) reactions to produce chiral β-hydroxy-α-amino acids. bohrium.com Similar strategies could be adapted for the synthesis of α-hydroxy acids, offering a more sustainable and atom-economical alternative to traditional chemical methods.

| Synthesis Strategy | Description | Advantages |

| Enzyme-Catalyzed Synthesis | Using isolated enzymes or whole-cell biocatalysts to perform the stereoselective reduction of the keto-acid precursor. nih.gov | High stereoselectivity, mild reaction conditions, and environmentally friendly. |

| Biomimetic Catalysis | Designing small molecule catalysts that mimic the active site and mechanism of the natural enzymes. rsc.orgbohrium.com | Potential for high efficiency, selectivity, and scalability. |

| Chemoenzymatic Synthesis | Combining chemical synthesis steps with enzymatic reactions to leverage the advantages of both approaches. | Flexibility in substrate scope and access to a wider range of chiral products. |

Q & A

Q. What analytical methods are recommended for determining the stereochemistry of (2R,3R)-2-hydroxy-3-methylpentanoic acid (HMVA) in synthetic or natural samples?

Enantioselective HPLC with chiral columns is the gold standard. For example:

- Condition 1 : Phenomenex Chirex 3126 column (4.6 × 250 mm), 5% CH₃CN in 2.0 mM CuSO₄, flow rate 1.0 mL/min. Retention times: (2R,3R)-HMVA elutes at 19.7 min, while (2S,3S)-HMVA elutes at 31.7 min .

- Condition 2 : Diacel Chiralpak MA (+) column (4.6 × 50 mm), 15% CH₃CN in 2.0 mM CuSO₄. This method resolves all four stereoisomers, critical for distinguishing HMVA in epimeric natural products like Porpoisamides .

Q. How is (2R,3R)-HMVA synthesized for use as an analytical standard?

HMVA stereoisomers are synthesized via stereoselective reduction of 2-keto-3-methylvaleric acid (KMVA) using lactate dehydrogenase or chemical catalysts. Hydrolysis of cyclic depsipeptides (e.g., Porpoisamides) with 6N HCl at 115°C for 18 hours also yields HMVA, followed by HPLC purification .

Advanced Research Questions

Q. How does the stereochemistry of HMVA influence the bioactivity of cyclic depsipeptides like Porpoisamides or Veraguamides?

The (2R,3R) configuration in HMVA is critical for maintaining the structural rigidity of depsipeptides. For instance, Porpoisamide A contains (2S,3S)-HMVA, while its epimer Porpoisamide B has a different HMVA stereoisomer, altering binding affinity to biological targets . Absolute configuration is determined via advanced Marfey’s method or co-injection with standards .

Q. What metabolic pathways involve HMVA, and how can its dysregulation be studied in disease models?

HMVA is a metabolite of L-isoleucine catabolism, produced via reduction of KMVA. Elevated HMVA levels are linked to metabolic disorders. Quantification in biological samples (e.g., plasma) involves derivatization with L-FDLA followed by RP-HPLC (YMC-Pack AQ-ODS column, 57% CH₃CN in H₂O with 0.01 N TFA) .

Q. How should researchers resolve contradictions in stereochemical assignments when using conflicting analytical data?

Cross-validation using multiple methods is essential. For example:

- Compare retention times across three HPLC conditions (e.g., Phenomenex Chirex 3126 vs. Chiralpak MA (+)) .

- Confirm via Advanced Marfey’s method, where derivatization with L- or D-FDLA shifts retention times predictably .

- Use NMR to analyze coupling constants in natural products, as done for Porpoisamides .

Q. What are the safety protocols for handling (2R,3R)-HMVA in laboratory settings?

HMVA is classified as a Category 2 skin/eye irritant (H315/H319) and Category 3 respiratory toxicant (H335). Key precautions include:

- Using PPE (gloves, goggles) and working in a fume hood.

- Storing in a tightly sealed container in a ventilated area.

- Disposing via approved chemical waste channels .

Methodological Tables

Q. Table 1. HPLC Conditions for HMVA Stereoisomer Separation

| Column | Mobile Phase | Flow Rate | Retention Times (min) | Reference |

|---|---|---|---|---|

| Phenomenex Chirex 3126 | 5% CH₃CN in 2.0 mM CuSO₄ | 1.0 mL/min | (2R,3R): 19.7; (2S,3S): 31.7 | |

| Chiralpak MA (+) | 15% CH₃CN in 2.0 mM CuSO₄ | 1.0 mL/min | (2R,3S): 16.8; (2S,3R): 25.9 |

Q. Table 2. Metabolic Quantification of HMVA

| Method | Derivatization Agent | Column | Key Applications |

|---|---|---|---|

| Advanced Marfey’s | L-FDLA/D-FDLA | YMC-Pack AQ-ODS | Distinguishes 2R,3R from 2S,3S |

| RP-HPLC | None | C18 reverse-phase | High-throughput screening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.